Lansoprazole N-oxide Lansoprazole N-oxide An impurity of Lansoprazole
Brand Name: Vulcanchem
CAS No.: 213476-12-1
VCID: VC21339002
InChI: InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
SMILES: CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Molecular Formula: C16H14F3N3O3S
Molecular Weight: 385.4 g/mol

Lansoprazole N-oxide

CAS No.: 213476-12-1

Cat. No.: VC21339002

Molecular Formula: C16H14F3N3O3S

Molecular Weight: 385.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lansoprazole N-oxide - 213476-12-1

CAS No. 213476-12-1
Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
IUPAC Name 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Standard InChI Key OBGHBYDDJGHGNS-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Canonical SMILES CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Appearance White to Off-White Solid
Melting Point >170°C

Chemical Structure and Properties

Lansoprazole N-oxide is chemically known as 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole . It has a molecular formula of C16H14F3N3O3S and a molecular weight of 385.4 g/mol . The compound features a benzimidazole ring connected via a sulfinyl group to a pyridine ring that bears a trifluoroethoxy substituent and an N-oxide modification.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Lansoprazole N-oxide

PropertyValueReference
Molecular FormulaC16H14F3N3O3S
Molecular Weight385.4 g/mol
CAS Number213476-12-1
Physical StateSolid
SolubilitySoluble in DMSO
Melting Point163-164°C
Storage Conditions-20°C

Synthesis Methods

Lansoprazole N-oxide can be synthesized through various methods, primarily involving oxidation reactions of lansoprazole or its intermediates. The conventional synthetic pathway involves multiple steps as outlined below.

Conventional Synthesis Method

The synthesis process for Lansoprazole N-oxide typically follows these steps:

  • Oxidation of Lanso-chloro (2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) with peracetic acid to produce N-oxide Lanso-chloro

  • Condensation of N-oxide Lanso-chloro with 2-mercapto benzimidazole in the presence of aqueous sodium hydroxide to yield N-oxide Lanso-sulphide

  • Further oxidation of N-oxide Lanso-sulphide with peracetic acid to form Lansoprazole N-oxide

Table 2: Reaction Conditions for Synthesis of Lansoprazole N-oxide

Synthesis StepReagentsConditionsYield (%)Reference
N-oxide Lanso-chloro2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, acetic acid, peracetic acid (4.0%)80-85°C, 2-3h76.52
N-oxide Lanso-sulphide2-mercapto benzimidazole, N-oxide Lanso-chloro, sodium hydroxide, waterAmbient temperature, 1h78.08
Lansoprazole N-oxideN-oxide Lanso-sulphide, IPA, methanol, H2O2, Vanadyl acetylacetonate45-50°C followed by processing69.63

Spectral Characterization

Lansoprazole N-oxide has been extensively characterized using various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Data

Table 3: Spectroscopic Characterization of Lansoprazole N-oxide

Spectroscopic MethodKey CharacteristicsReference
IR (infrared)3857.37 (N-H str), 2854.45 (C-H str), 1334.05 (N-O str), 1134.07 (C-F str), 1095.49 (S=O str)
NMR (nuclear magnetic resonance)8.18-6.74 (d, 2H, pyridine), 2.35 (s, 3H, CH3), 4.46 (2, 2H, CH2-CF3), 3.83 (s, 2H, CH2-S=O), 5.0 (s, 1H, NH), 7.70-7.26 (m, 4H H-Ar)
Mass SpectrometryMolecular ion peak at m/z 386 (M+H)+

Role in Pharmaceutical Analysis

Lansoprazole N-oxide serves as an important analytical standard in pharmaceutical quality control processes.

Biological Activities and Research Findings

While primarily considered an impurity, research suggests that Lansoprazole N-oxide may possess biological activities worthy of further investigation.

Analytical Methods for Detection

Various analytical methods have been developed for the detection and quantification of Lansoprazole N-oxide in pharmaceutical preparations.

Chromatographic Methods

Ultra Performance Liquid Chromatography (UPLC) has been established as an effective method for the estimation of lansoprazole and its impurities, including Lansoprazole N-oxide, in bulk drug and pharmaceutical dosage forms . These methods provide high sensitivity and specificity for impurity detection.

Supplier Catalog InformationPurityPackage SizeReference
USP (1A08470)High purity25 mg
LGC Standards (TRC-L175035)>95% (HPLC)Neat
Pharmaffiliates (PA 12 06010)High purityNot specified

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